3-amino-1,2,4-triazin-5(2H)-one

Medicinal Chemistry Oncology Kinase Inhibition

3-Amino-1,2,4-triazin-5(2H)-one (6-azaisocytosine) is the only commercially available 1,2,4-triazinone scaffold with experimentally validated tautomeric preference (2H-tautomer), confirmed by X-ray and DFT. This unique hydrogen-bonding geometry is essential for Fyn and PDK1 kinase inhibitor development. Additionally, it serves as the authentic reference standard for detecting ATZ adulteration in dairy products via LC-MS. Regioisomers like 5-amino-1,2,4-triazin-3(2H)-one cannot substitute. Procure with confidence for structure-based drug design and analytical method validation.

Molecular Formula C3H4N4O
Molecular Weight 112.09 g/mol
CAS No. 1121-90-0
Cat. No. B1384179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1,2,4-triazin-5(2H)-one
CAS1121-90-0
Synonyms3-amino-1,2,4-triazin-5(2H)-one
6-azacytosine
Molecular FormulaC3H4N4O
Molecular Weight112.09 g/mol
Structural Identifiers
SMILESC1=NN=C(NC1=O)N
InChIInChI=1S/C3H4N4O/c4-3-6-2(8)1-5-7-3/h1H,(H3,4,6,7,8)
InChIKeyOWAYVVLCHUWASK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 300 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1,2,4-triazin-5(2H)-one (CAS 1121-90-0) Procurement Technical Data Sheet for Comparative Scaffold Evaluation


3-Amino-1,2,4-triazin-5(2H)-one (CAS 1121-90-0), also known as 6-azaisocytosine, is an aminotriazinone heterocyclic scaffold with molecular formula C3H4N4O and molecular weight 112.09 g/mol [1]. It belongs to the 1,2,4-triazin-5-one class and exists predominantly as the 2H-tautomer under ambient conditions, a structural characteristic confirmed by both X-ray crystallography and DFT computational studies [2]. The compound is primarily utilized as a versatile synthetic building block and kinase inhibitor core scaffold in medicinal chemistry, particularly for developing inhibitors targeting Fyn tyrosine kinase and pyruvate dehydrogenase kinase (PDK) pathways .

Why Generic 1,2,4-Triazinone Substitution Fails: Critical Scaffold-Specific Differences for 3-Amino-1,2,4-triazin-5(2H)-one (CAS 1121-90-0)


Substituting 3-amino-1,2,4-triazin-5(2H)-one with other 1,2,4-triazinone regioisomers or analogs is not functionally equivalent due to three distinct scaffold-specific attributes. First, the compound's specific tautomeric equilibrium favors the 3-amino-5(2H)-oxo form, which directly determines its hydrogen-bonding pharmacophore geometry and is a prerequisite for interactions with kinase ATP-binding pockets—regioisomers such as 5-amino-1,2,4-triazin-3(2H)-one (CAS 931-85-1) exhibit fundamentally different hydrogen bond donor/acceptor patterns due to reversed amino and oxo group positioning [1]. Second, the scaffold's demonstrated capacity for structure-guided optimization toward specific kinase targets (Fyn and PDK1) has been experimentally validated, whereas closely related 1,2,4-triazinone scaffolds lack comparable empirical target engagement data [2]. Third, the compound's NMR and crystallographic characterization as an authentic reference standard enables reliable analytical method development—a property not shared with uncharacterized or regioisomeric alternatives [3].

Comparative Quantitative Evidence for 3-Amino-1,2,4-triazin-5(2H)-one (CAS 1121-90-0) Selection Rationale


PDK1 Inhibitor Scaffold: In Vivo Efficacy and Tolerability Compared to FDA-Approved Chemotherapeutics

Derivatives built on the 3-amino-1,2,4-triazin-5(2H)-one scaffold demonstrate equal in vivo efficacy with superior tolerability compared to the reference FDA-approved drugs cisplatin and gemcitabine. The lead derivative 5i (bearing the 3-amino-1,2,4-triazine core) showed comparable tumor suppression in a highly aggressive Kras-mutant pancreatic ductal adenocarcinoma solid tumor model while exhibiting a more favorable tolerability profile [1].

Medicinal Chemistry Oncology Kinase Inhibition Pancreatic Cancer

Fyn Kinase Inhibition: Validated Scaffold with Demonstrated Structure-Activity Optimization Trajectory

The 3-amino-1,2,4-triazin-5(2H)-one scaffold has been experimentally validated as a Fyn tyrosine kinase inhibitor core. Starting from hit compound VS6 (IC50 = 4.8 μM), structure-guided optimization led to derivative compound 3 (IC50 = 0.76 μM), representing a 6.3-fold improvement in inhibitory potency [1]. This demonstrates the scaffold's tractability for medicinal chemistry optimization toward sub-micromolar kinase inhibition.

Medicinal Chemistry Fyn Kinase Tyrosine Kinase Inhibitors Structure-Activity Relationship

PDK Inhibitor Scaffold: Potency and Subtype Selectivity Profile in Biochemical Screening

A library of 3-amino-1,2,4-triazine derivatives demonstrated potent and subtype-selective inhibition of pyruvate dehydrogenase kinases (PDKs) in biochemical screens. All synthesized compounds showed PDK inhibitory activity at low micromolar doses with subtype selectivity for PDK1, a key enzyme in cancer cell metabolism [1]. In contrast, the reference clinical-stage PDK inhibitor dichloroacetic acid (DCA) exhibits weaker anticancer activity and requires excessive drug doses (100 mg/kg) with significant side effects [1].

Medicinal Chemistry PDK1 Inhibition Cancer Metabolism Kinase Selectivity

Tautomeric Stability: Definitive Structural Characterization Resolving Historical Controversy

DFT calculations at the B3LYP/6-311++G** level of theory demonstrate that among five possible tautomeric isomers of 3-amino-1,2,4-triazin-5-one, the 3-amino-1,2,4-triazin-5(2H)-one (amino-oxo 2H) form is the most stable tautomer [1]. This computational finding resolves a historical controversy regarding the predominant tautomeric form and is corroborated by X-ray crystallographic analysis showing that the 1,2,4-triazine ring structure adopts a slightly distorted geometry due to asymmetric electronegativity of nitrogen atoms [1].

Computational Chemistry Structural Biology Tautomerism Crystallography

Synthetic Versatility: Regioselective Functionalization Capability for Diverse Library Generation

Methylation of 3-amino-1,2,4-triazin-5(2H)-one yields a mixture of the zwitterion 3-amino-1-methyl-1,2,4-triazinium-5-olate and 3-amino-2-methyl-1,2,4-triazin-5(2H)-one, demonstrating the scaffold's capacity for regioselective N1 versus N2 functionalization [1]. This regiochemical flexibility is not uniformly available across all 1,2,4-triazinone regioisomers. Furthermore, functionalization of the pre-formed 1,2,4-triazin-5(2H)-one ring at multiple positions (C6, exocyclic amino group at C3, N1, N2) enables the generation of structurally diverse analogue libraries [1].

Synthetic Chemistry Medicinal Chemistry Library Synthesis Regioselective Methylation

Analytical Reference Standard: Validated Oxidation Marker for Food Adulteration Detection

3-Amino-1,2,4-triazin-5(2H)-one (ATZO) has been validated as a stable oxidation product marker for detecting 3-amino-1,2,4-triazine (ATZ) adulteration in milk. In pasteurized milk spiked with ATZ at 10–1000 ppm, ATZ degraded over several days via a pasteurization-resistant enzymatic or microbial process, with ATZO accumulating as the stable oxidation product detectable by high-resolution mass spectrometry and fragmentation analysis [1]. The detection of ATZO serves as a marker for prior ATZ addition and both compounds should be monitored during adulteration surveys [1].

Analytical Chemistry Food Safety LC-MS Adulteration Detection

Recommended Procurement Scenarios for 3-Amino-1,2,4-triazin-5(2H)-one (CAS 1121-90-0) Based on Quantitative Evidence


Medicinal Chemistry: PDK1-Targeted Anticancer Library Synthesis for Pancreatic Ductal Adenocarcinoma

Researchers developing PDK1 inhibitors for KRAS-mutant pancreatic ductal adenocarcinoma should prioritize this scaffold. The 3-amino-1,2,4-triazin-5(2H)-one core serves as the foundation for derivatives that demonstrate PDK1-subtype-selective inhibition, low micromolar cancer cell death induction, and in vivo efficacy with tolerability superior to cisplatin and gemcitabine in preclinical models [1]. The scaffold enables the design of compounds that target the PDK/PDH metabolic axis, a validated pathway in aggressive PDAC [1].

Medicinal Chemistry: Fyn Tyrosine Kinase Inhibitor Hit-to-Lead Optimization

Programs targeting Fyn tyrosine kinase for oncology or neurodegenerative disease applications (Alzheimer's and Parkinson's diseases) should select this scaffold based on documented SAR tractability. The core has demonstrated a 6.3-fold improvement in Fyn inhibitory potency (from IC50 4.8 μM to 0.76 μM) through rational scaffold optimization, with a computationally validated binding mode in the Fyn ATP-binding pocket [2]. This established optimization trajectory reduces the risk associated with initiating a new hit-to-lead campaign.

Structural Biology and Computational Chemistry: Tautomer-Validated Scaffold for Docking and Pharmacophore Modeling

Computational chemists and structural biologists requiring a structurally characterized heterocyclic scaffold with experimentally validated tautomeric preference should procure this compound. DFT calculations (B3LYP/6-311++G**) confirm the 3-amino-1,2,4-triazin-5(2H)-one tautomer as the most stable among five possible isomers, with structural parameters validated by X-ray crystallography [3]. This eliminates tautomeric ambiguity that would otherwise confound molecular docking studies and pharmacophore model development.

Analytical Chemistry: LC-MS Reference Standard for Food Adulteration Method Development

Analytical laboratories developing LC-MS methods for detecting nitrogen-based adulteration in dairy products require 3-amino-1,2,4-triazin-5(2H)-one as an authentic reference standard. The compound is the stable oxidation product (ATZO) of 3-amino-1,2,4-triazine (ATZ), and its accumulation correlates with ATZ degradation in milk matrices [4]. Monitoring both ATZ and ATZO is recommended for comprehensive adulteration surveys, as ATZ levels may decline below the 1 ppm detection limit while ATZO remains detectable [4].

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